![molecular formula C15H20N2O3 B7581373 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7581373.png)
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid, also known as MPPI, is a chemical compound with potential applications in scientific research. It is a piperidine derivative that has been synthesized through a multi-step process.
科学研究应用
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity and memory formation. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been investigated for its potential as a treatment for depression and anxiety disorders.
作用机制
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid acts as a competitive antagonist of the NMDA receptor, binding to the glycine site of the receptor and preventing the binding of glycine. This results in a decrease in NMDA receptor activity, which can lead to changes in synaptic plasticity and memory formation.
Biochemical and Physiological Effects
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to have several biochemical and physiological effects. In addition to its effects on the NMDA receptor, 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in synaptic plasticity and neurogenesis. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has also been shown to increase the levels of other neurotransmitters, such as dopamine and serotonin, which may contribute to its potential as a treatment for depression and anxiety disorders.
实验室实验的优点和局限性
3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid has several advantages for use in lab experiments. It is a highly specific and potent antagonist of the NMDA receptor, which allows for precise modulation of receptor activity. 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid in lab experiments. Its effects on other neurotransmitter systems may complicate interpretation of results, and its potential for off-target effects may require careful controls.
未来方向
There are several potential future directions for research on 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid. One area of interest is the development of more selective and potent NMDA receptor antagonists based on the structure of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid. Another area of interest is the investigation of the potential therapeutic applications of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid in the treatment of depression and anxiety disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid and its potential for off-target effects.
合成方法
The synthesis of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid involves several steps, including the reaction of 3-piperidin-3-ylpropanoic acid with 5-methylpyridine-3-carbonyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization. The purity and yield of 3-[1-(5-Methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid can be improved through further optimization of the synthesis method.
属性
IUPAC Name |
3-[1-(5-methylpyridine-3-carbonyl)piperidin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-11-7-13(9-16-8-11)15(20)17-6-2-3-12(10-17)4-5-14(18)19/h7-9,12H,2-6,10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAAQDQILZXZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1)C(=O)N2CCCC(C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

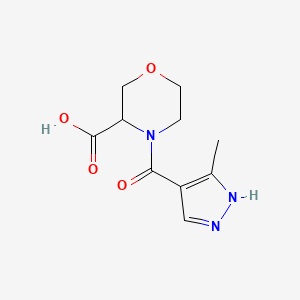
![4-[(E)-3-pyridin-3-ylprop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581306.png)
![4-[(E)-3-(2-methylpyrazol-3-yl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7581318.png)

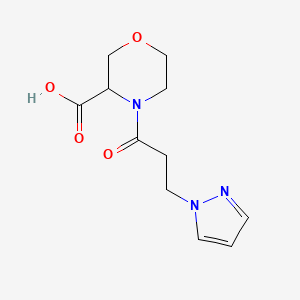
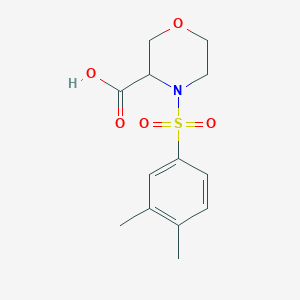
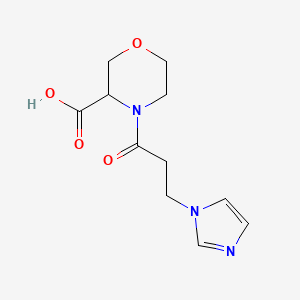
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]bicyclo[4.2.0]octa-1,3,5-triene-7-carboxamide](/img/structure/B7581355.png)

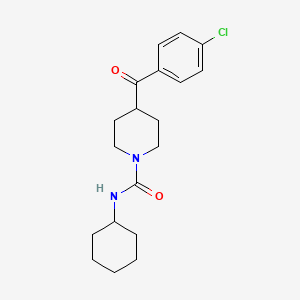
![4-[[(5-Methylpyridine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7581371.png)
![1-[2-(3-Aminophenoxy)ethyl]-5-methylpyrimidine-2,4-dione](/img/structure/B7581374.png)

![4-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyridin-3-amine](/img/structure/B7581388.png)